Beta-Amyloid Protein Precursor 770 (135-155) is a segment derived from the larger Amyloid Precursor Protein, which plays a crucial role in the development of amyloid plaques associated with Alzheimer's disease. This particular peptide fragment, consisting of amino acids 135 to 155, is significant in research due to its involvement in the pathogenesis of neurodegenerative diseases. The precursor protein itself is primarily synthesized in neurons and is involved in various cellular processes, including synaptic formation and repair.
The beta-Amyloid Protein Precursor is generated through the proteolytic processing of the Amyloid Precursor Protein, which is encoded by the APP gene located on chromosome 21. This protein undergoes cleavage by specific enzymes known as secretases, leading to the formation of beta-amyloid peptides, which aggregate to form plaques in the brains of Alzheimer's patients .
The synthesis of beta-Amyloid Protein Precursor 770 (135-155) can be achieved through various methods:
The molecular structure of beta-Amyloid Protein Precursor 770 (135-155) consists of a sequence that contributes to its ability to form beta-sheet structures, typical of amyloid fibrils. The peptide's conformation can be influenced by environmental factors such as pH and ionic strength .
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational properties of this peptide, revealing that it can adopt both helical and beta-sheet structures depending on its environment . The structural data indicate that segments within this range are critical for oligomerization and aggregation processes.
The primary chemical reactions involving beta-Amyloid Protein Precursor 770 (135-155) include:
The aggregation process is characterized by nucleation-dependent polymerization, where initial oligomeric forms serve as seeds for further aggregation into stable fibrils. This process is influenced by factors such as concentration, temperature, and presence of metal ions .
Beta-Amyloid Protein Precursor 770 (135-155) contributes to neurotoxicity primarily through its aggregation into insoluble fibrils that disrupt cellular functions in neurons. The mechanism involves:
Studies have shown that even low concentrations of oligomeric forms can impair synaptic function and trigger apoptosis in neuronal cells .
Beta-Amyloid Protein Precursor 770 (135-155) serves several important roles in scientific research:
The beta-Amyloid Protein Precursor 770 (135-155) domain (sequence: Phe-Leu-His-Gln-Glu-Arg-Met-Asp-Val-Cys-Glu-Thr-His-Leu-His-Trp-His-Thr-Val-Ala-Lys) contains a high-affinity copper-binding site (Kd ≈ 10 nM) within its cysteine-rich region [2] [7]. Structural analyses reveal a tetrahedral coordination geometry involving specific residues: His147, His151, Cys144, and Tyr168 [2] [8]. This arrangement enables the domain to reduce Cu2+ to Cu+ via electron transfer from the thiolate group of Cys144, generating reactive oxygen species (ROS) as a catalytic byproduct [2] [8]. Mutagenesis studies demonstrate that the C144A mutation abolishes both copper reduction and neuroprotective functions in vivo, confirming Cys144 as the redox-active core [8].
Table 1: Copper Coordination Residues in APP770 (135-155)
Residue | Role in Cu2+ Binding | Consequence of Mutation |
---|---|---|
Cys144 | Electron transfer for Cu2+ reduction | Loss of ROS generation and neuroprotection |
His147 | Coordination sphere stabilization | Impaired metal affinity |
His151 | Coordination sphere stabilization | Disrupted reduction kinetics |
Tyr168 | Secondary sphere stabilization | Altered conformational dynamics |
The copper-bound state induces minimal conformational changes in the isolated domain but significantly influences quaternary structure through dimerization interfaces [2]. In vivo studies in hippocampal injection models confirm that this domain protects against Cu2+-induced neurotoxicity by regulating neuronal copper uptake and mitigating oxidative stress [8].
Copper binding allosterically regulates APP-APP interactions through the E2 domain. Structural models indicate that Cu2+ occupancy in the APP770 (135-155) domain stabilizes homophilic trans-interactions between APP molecules on adjacent cells [3] [10]. This occurs via metal-induced rigidification of the loop containing His147-His151, which positions the growth factor-like domain (GFLD) for optimal dimeric pairing [10]. Heparin sulfate proteoglycans potentiate this process by bridging APP dimers through electrostatic interactions with basic residues (Arg5, His13) [3].
Table 2: Metal-Dependent APP Homophilic Interaction Mechanisms
Interaction Type | Mediating Factors | Functional Outcome |
---|---|---|
Trans-homodimerization | Cu2+/heparin coordination | Enhanced cell adhesion and neurite outgrowth |
Cis-dimerization | Membrane cholesterol clustering | Altered secretase accessibility |
Heparin-bridging | Electrostatic E1 domain interactions | APP clustering on cell surface |
Zinc ions compete with copper for binding at the APP770 (135-155) domain but induce distinct conformational states that favor cis-dimerization over trans-interactions [3]. This metal-specific modulation directly influences amyloidogenic processing: Cu2+ binding reduces Aβ production by 60% in cell models, while Zn2+ promotes β-secretase cleavage by stabilizing membrane-proximal APP conformations [2] [3].
Cys144-mediated oxidation drives covalent dimerization of APP770 (135-155). Under oxidative conditions, Cu+ catalyzes disulfide bond formation between Cys144 residues of adjacent APP molecules [7] [9]. Mass spectrometry analyses of crosslinked dimers reveal heterogeneous species including:
Organophosphate metabolites (e.g., chlorpyrifos oxon) accelerate non-disulfide crosslinking by 8-fold, forming neurotoxic dimers in vitro that mirror pathological Aβ aggregates found in Alzheimer’s disease brains [4] [6]. These covalently stabilized dimers exhibit resistance to proteolytic degradation and enhanced β-sheet formation, serving as nucleation seeds for higher-order oligomers [4] [9].
Table 3: Crosslinking Mechanisms in APP770 (135-155) Dimers
Crosslink Type | Bond Formation | Inducing Factors | Pathological Relevance |
---|---|---|---|
Disulfide | Cys144-S─S-Cys′144 | Copper redox cycling | Membrane receptor clustering |
Isopeptide (Asp-Asp) | Asp1 COO−─H3N+-Asp′1 | Organophosphate exposure | Toxic Aβ dimer formation |
Asp-Arg | Asp1 COO−─HN=C(NH2)+-Arg′5 | Oxidative stress | Enhanced oligomer nucleation |
The APP770 (135-155) domain partitions into lipid rafts through cholesterol-dependent scaffolding. These sphingolipid/cholesterol-enriched microdomains (10–200 nm) concentrate APP via palmitoylated cysteine residues and interactions with caveolin-1 [3] [9]. Molecular dynamics simulations reveal that raft localization induces α-helical structuring between residues 142–152, which masks the β-secretase cleavage site and reduces Aβ generation by 40–60% [3] [10].
Disruption of lipid rafts with methyl-β-cyclodextrin (cholesterol depletion) redistributes APP to non-raft regions, increasing amyloidogenic processing and Aβ42 release [3]. Conversely, forced targeting of APP to rafts via GPI-anchoring promotes α-secretase cleavage and neuroprotective sAPPα production [10]. The A30P mutation—linked to Parkinson’s disease—abrogates raft association by destabilizing helix-lipid interactions, demonstrating conserved mechanisms among neurodegenerative amyloidogenic proteins [9].
Table 4: Lipid Raft Modulation of APP770 (135-155) Behavior
Microenvironment | APP Conformation | Processing Preference | Key Regulatory Factors |
---|---|---|---|
Lipid raft (ordered) | α-helical (res 142-152) | Non-amyloidogenic (α-secretase) | Caveolin-1, cholesterol content |
Non-raft (disordered) | Unstructured linker | Amyloidogenic (β/γ-secretase) | Membrane fluidity, BACE1 density |
Caveolae (invaginated) | β-strand enriched | Clathrin-mediated endocytosis | Caveolin-1 oligomerization |
Experimental approaches for studying raft-dependent dynamics include:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1